REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[O:21])[CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[H][H]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([OH:21])[CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1
|
Name
|
Example 4
|
Quantity
|
114 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(CC1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into a hydrogenation reactor
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off at 40° C.
|
Type
|
CUSTOM
|
Details
|
is brought back to ambient temperature in order
|
Type
|
CUSTOM
|
Details
|
to recover 29 g of 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol, i.e. a yield of 88.4% with respect to the starting ketone, which
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(CC1=CC=C(C=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |